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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Clorgyline hydrochloride, a potent and irreversible inhibitor of monoamine oxidase A (MAO-
A), has been a valuable tool in neuropharmacological research. This technical guide provides a
comprehensive overview of the chemical structure and a detailed synthetic pathway for
Clorgyline hydrochloride. The content herein is intended to furnish researchers and drug
development professionals with the foundational knowledge required for its synthesis and
further investigation. All quantitative data is presented in structured tables, and the synthetic
methodology is accompanied by a detailed experimental protocol.

Chemical Structure and Properties

Clorgyline hydrochloride, systematically named N-(3-(2,4-dichlorophenoxy)propyl)-N-
methylprop-2-yn-1-amine hydrochloride, is a synthetic compound belonging to the class of
propargylamines.[1] Its structure is characterized by a 2,4-dichlorophenoxy moiety linked via a
propyl chain to a tertiary amine, which is further substituted with a methyl and a propargyl
group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Chemical Identifiers and Properties of Clorgyline Hydrochloride
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Property Value Reference(s)
N-(3-(2,4-
dichlorophenoxy)propyl)-N-

IUPAC Name P i p)_/) [1]
methylprop-2-yn-1-amine
hydrochloride

CAS Number 17780-75-5 [1]

Molecular Formula C13H16CIsNO [1]

Molecular Weight 308.63 g/mol [1]

Appearance White to off-white solid powder  [1]

Melting Point Not consistently reported

N Soluble in water, DMSO, and

Solubility [2]
ethanol

Purity Typically >98%

Synthesis of Clorgyline Hydrochloride

The synthesis of Clorgyline hydrochloride is a multi-step process that can be logically divided
into the formation of key intermediates followed by the final assembly and salt formation. The
general synthetic strategy involves the preparation of a substituted phenoxypropyl halide,
which is then used to alkylate a suitable amine precursor.

Synthetic Pathway

The overall synthetic pathway can be visualized as follows:
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Step 1: Synthesis of 3-(2,4-dichlorophenoxy)propyl-1-bromide

Et3N, Acetonitrile, Reflux

Step 2: Synthesis of Norclorgyline (the ‘nor-base’)

K2C03, Acetone, Reflux

Step 3: N-Methylation to form Clorgyline (free base)

)
Anhydrous Ether

Step 4: Hydrochloride Salt Formation

Click to download full resolution via product page

Caption: Synthetic pathway for Clorgyline hydrochloride.

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis.
Step 1: Synthesis of 3-(2,4-dichlorophenoxy)propyl-1-bromide

e Materials: 2,4-Dichlorophenol, 1,3-dibromopropane, potassium carbonate (anhydrous),
acetone.
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e Procedure:

To a stirred solution of 2,4-dichlorophenol (1.0 eq) in anhydrous acetone, add anhydrous
potassium carbonate (1.5 eq).

To this suspension, add 1,3-dibromopropane (1.2 eq) dropwise at room temperature.

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction
progress by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by vacuum distillation or column chromatography on silica gel to
yield 3-(2,4-dichlorophenoxy)propyl-1-bromide as a colorless oil.

Step 2: Synthesis of Norclorgyline (N-(3-(2,4-dichlorophenoxy)propyl)prop-2-yn-1-amine)

e Materials: 3-(2,4-dichlorophenoxy)propyl-1-bromide, propargylamine, triethylamine,

acetonitrile.

e Procedure:

[¢]

Dissolve 3-(2,4-dichlorophenoxy)propyl-1-bromide (1.0 eq) in acetonitrile.

Add triethylamine (1.5 eq) to the solution.

To this mixture, add propargylamine (1.2 eq) dropwise at room temperature.

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

Upon completion, cool the reaction mixture and remove the solvent under reduced
pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water
and brine.
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o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the
crude Norclorgyline.

o Purify the product by column chromatography on silica gel.
Step 3: N-Methylation to form Clorgyline (free base)
o Materials: Norclorgyline, methyl iodide, potassium carbonate (anhydrous), acetone.

e Procedure:

[e]

Dissolve Norclorgyline (1.0 eq) in anhydrous acetone.

o Add anhydrous potassium carbonate (2.0 eq) to the solution.

o To the stirred suspension, add methyl iodide (1.5 eq) dropwise at room temperature.
o Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

o After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under

reduced pressure.

o The resulting residue is the crude Clorgyline free base, which can be purified by column
chromatography if necessary.

Step 4: Hydrochloride Salt Formation

o Materials: Clorgyline (free base), hydrochloric acid solution in diethyl ether (or other suitable
solvent), anhydrous diethyl ether.

e Procedure:

[¢]

Dissolve the crude or purified Clorgyline free base in a minimal amount of anhydrous
diethyl ether.

Cool the solution in an ice bath.

[¢]

[¢]

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
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o Awhite precipitate of Clorgyline hydrochloride will form.
o Continue stirring in the ice bath for 30 minutes.

o Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under
vacuum to yield Clorgyline hydrochloride as a white solid.

Quantitative Data

Table 2: Representative Quantitative Data for the Synthesis of Clorgyline Hydrochloride
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. . . . Spectroscopic
Typical Yield Melting Point
Step Product Data

% °C
(%) ) Highlights

IH NMR:
Characteristic
3-(2,4- peaks for the
1 dichlorophenoxy)  75-85 N/A (QOil) aromatic protons,
propyl-1-bromide the propyl chain,
and the terminal

bromine.

IH NMR:
Appearance of a
singlet for the

acetylenic proton

2 Norclorgyline 60-70 N/A (Oil) )
and signals for
the propargyl
group. IR: C=C-
H stretch.
H NMR:
Clorgyline (free Appearance of a
3 ayline ( 80-90 N/A (Oil) -pp
base) singlet for the N-
methyl group.
) IR: Broad N-H
Clorgyline >95 (from free
4 ) ~175-180 stretch from the
Hydrochloride base)

ammonium salt.

Note: Yields are representative and may vary based on reaction scale and purification
methods. Spectroscopic data should be fully characterized for each batch.

Conclusion

This technical guide has detailed the chemical structure and a reliable synthetic route for
Clorgyline hydrochloride. The provided experimental protocols offer a practical framework for
its laboratory-scale preparation. The synthesis is robust, proceeding through well-established
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organic transformations. For researchers in neuropharmacology and medicinal chemistry, this
guide serves as a foundational resource for obtaining Clorgyline hydrochloride for further
biological evaluation and the development of novel MAO-A inhibitors. It is imperative that all
synthesis and handling of this compound be conducted by qualified personnel in a controlled
laboratory setting, adhering to all relevant safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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